REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O-:9])=[O:8].[CH3:10]O>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8]
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Name
|
|
Quantity
|
99.7 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)[O-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20-30° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled hydrogen chloride gas for 1-2 minutes
|
Duration
|
1.5 (± 0.5) min
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporation
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 500 mL of diethyl ether
|
Type
|
WASH
|
Details
|
washed with 150 mL of de-ionized water, 200 mL of saturated sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |